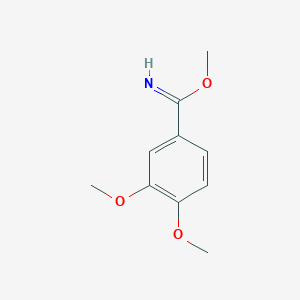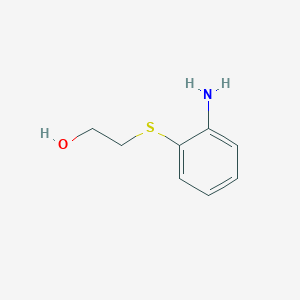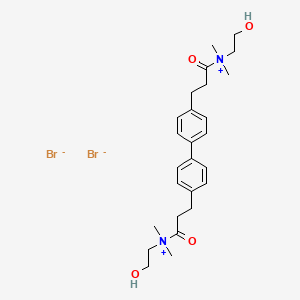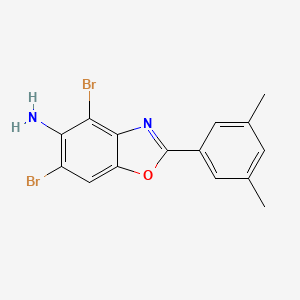![molecular formula C24H25NO4S B13808283 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine is a complex organic compound with the molecular formula C24H25NO4S. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a sulfonyl group attached to a benzocbenzazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
- Formation of the benzocbenzazepine core : This can be achieved through a series of cyclization reactions involving appropriate precursors.
- Introduction of the ethoxy and methoxy groups : These groups can be introduced through nucleophilic substitution reactions using ethyl and methyl halides, respectively.
- Sulfonylation : The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine has several scientific research applications, including:
- Chemistry : It can be used as a building block for the synthesis of more complex molecules.
- Biology : The compound may have potential as a biochemical probe to study various biological processes.
- Medicine : It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Industry : The compound may find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds:
- 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine shares structural similarities with other benzocbenzazepine derivatives.
- Other sulfonyl-containing compounds : These include various sulfonamides and sulfonylureas, which also have sulfonyl groups attached to aromatic systems.
Uniqueness: The uniqueness of 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for further research.
Propiedades
Fórmula molecular |
C24H25NO4S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
11-ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine |
InChI |
InChI=1S/C24H25NO4S/c1-4-29-24-21-14-11-19(28-3)15-18(21)16-25(23-8-6-5-7-22(23)24)30(26,27)20-12-9-17(2)10-13-20/h5-15,24H,4,16H2,1-3H3 |
Clave InChI |
MFVAWXIALSXPKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C2=C(CN(C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)C)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


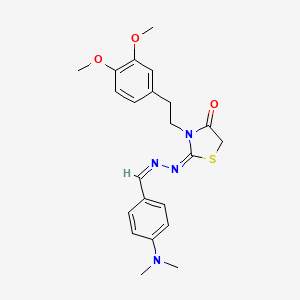
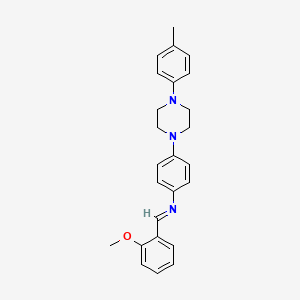
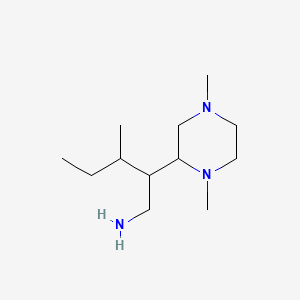
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
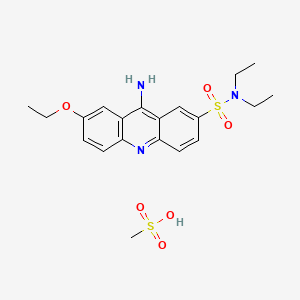
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
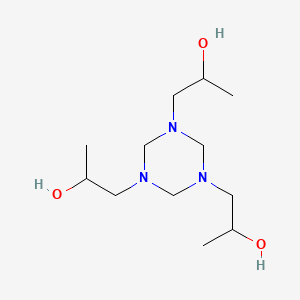
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
